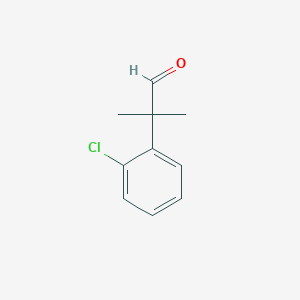

2-(2-Chlorophenyl)-2-methylpropanal

Description

2-(2-Chlorophenyl)-2-methylpropanal is an aldehyde derivative featuring a 2-chlorophenyl group and a methyl substituent on the α-carbon of the propanal backbone. The aldehyde functional group confers reactivity toward nucleophilic additions, while the 2-chlorophenyl moiety may influence electronic and steric properties, affecting solubility and stability. Analogous compounds, such as those with modified substituents or protective groups, are utilized in research and industrial settings, as seen in the evidence .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETBONPDAKNQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475950 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484001-11-8 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-methylpropanal typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde under specific conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The mixture is stirred vigorously under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorophenyl group can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of 2-(2-chlorophenyl)-2-methylpropanoic acid.

Reduction: Formation of 2-(2-chlorophenyl)-2-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

2-Methyl-2-phenylpropanoyl Chloride

2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal

- Structure : Introduces a bulky tert-butyldimethylsilyl (TBS) ether at the 2-position of the phenyl ring.

- Impact: The TBS group improves stability and solubility in non-polar solvents, facilitating use in multi-step syntheses.

- Purity : Available at ≥95% purity, indicating suitability for precise synthetic workflows .

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-Methyloxime

- Structure : Features a 4-chlorophenylsulfanyl group and an O-methyloxime instead of the aldehyde.

- Functionality : The oxime acts as a protective group for aldehydes/ketones, while the sulfanyl group may confer unique redox properties.

- Stereochemistry : Exists as an (E)-isomer, influencing molecular geometry and interaction with biological targets .

Positional Isomerism and Electronic Effects

- Chlorine Position : The target compound’s 2-chlorophenyl group induces ortho-directed steric hindrance, whereas the 4-chlorophenyl analog () allows para-directed electronic effects, altering reactivity in aromatic substitution reactions .

Data Table: Key Properties of 2-(2-Chlorophenyl)-2-methylpropanal and Analogues

Notes

- Data Limitations : Physical properties (e.g., melting point) and detailed mechanistic studies are absent in the provided evidence.

- Safety and Handling : Compounds like acyl chlorides () require stringent safety protocols due to high reactivity and corrosivity .

- Regulatory Status : Biosynth-branded compounds () are labeled for lab use only, emphasizing compliance with local regulations .

Biological Activity

2-(2-Chlorophenyl)-2-methylpropanal, with the chemical formula CHClO and CAS Number 484001-11-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group attached to a branched aldehyde structure. Its physical properties include:

- Molecular Weight : 182.65 g/mol

- Melting Point : Approximately 258 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Research indicates that this compound may interact with various biological targets, similar to other compounds in its class. The following mechanisms have been proposed:

- Receptor Binding : The compound exhibits significant binding affinity to adrenergic receptors, with a calculated binding energy of -97 kcal/mol, suggesting a strong interaction at the receptor's active site .

- Biochemical Pathways : It influences several biochemical pathways, particularly those related to adrenergic signaling and aldose reductase activity. These pathways are crucial for regulating physiological responses such as metabolism and cell signaling .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular metabolism .

Case Studies

- Antimicrobial Efficacy : A study conducted on the effects of this compound against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating its potential as an effective antimicrobial agent.

- Cancer Cell Line Study : In a laboratory setting, treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 25 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.